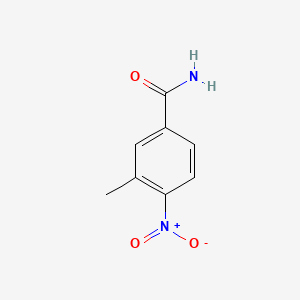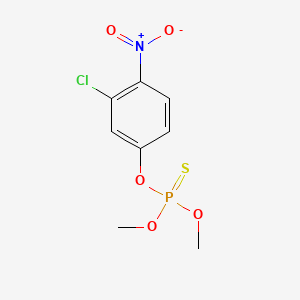
Chlorthion
Descripción general
Descripción
Chlorthion, also known as phosphorothioic acid, O-(3-chloro-4-nitrophenyl) O,O-dimethyl ester, is an organophosphate insecticide. It has a molecular formula of C₈H₉ClNO₅PS and a molecular weight of 297.653. This compound is known for its low aqueous solubility and moderate toxicity to mammals. It was primarily used to control a wide range of agricultural and domestic insects, including boll weevils, blowfly larvae, mosquito larvae, and aphids .
Mecanismo De Acción
Target of Action
Chlorthion, also known as methyl chlorothion, is an organophosphate insecticide . The primary target of this compound is the nervous system of insects. It acts as a potent cholinesterase inhibitor, disrupting the normal functioning of the nervous system in insects, leading to their death .
Mode of Action
This compound works by inhibiting the enzyme acetylcholinesterase in the nervous system of insects . This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. When acetylcholinesterase is inhibited, acetylcholine accumulates, causing overstimulation of the nervous system. This leads to symptoms such as tremors, paralysis, and eventually death in insects .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the nervous system in insects by inhibiting the enzyme acetylcholinesterase . This disruption in the nervous system likely affects various downstream effects and biochemical pathways, leading to the death of the insect.
Pharmacokinetics
Like other organophosphates, it is likely that this compound is absorbed through the insect’s cuticle or digestive system, distributed throughout the body, metabolized in the liver, and excreted through the excretory system .
Result of Action
The primary result of this compound’s action is the death of the insect. By inhibiting acetylcholinesterase, this compound causes an overstimulation of the nervous system, leading to symptoms such as tremors, paralysis, and eventually death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, temperature, humidity, and pH can affect the stability and effectiveness of the compound . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chlorthion is synthesized through the esterification of phosphorothioic acid with 3-chloro-4-nitrophenol. The reaction typically involves the use of dimethyl sulfate as a methylating agent under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The process includes the careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate. The final product is purified through distillation and crystallization techniques to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Chlorthion undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-chloro-4-nitrophenol and dimethyl phosphorothioic acid.
Oxidation: this compound can be oxidized to form its corresponding oxon derivative.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as hydroxide ions or amines can be used.
Major Products Formed:
Hydrolysis: 3-chloro-4-nitrophenol and dimethyl phosphorothioic acid.
Oxidation: Corresponding oxon derivative.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chlorthion has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of organophosphate esters.
Biology: Investigated for its effects on cholinesterase activity in various organisms.
Medicine: Studied for its potential use in developing treatments for parasitic infections.
Industry: Utilized in the formulation of insecticides for agricultural and domestic use
Comparación Con Compuestos Similares
- Parathion
- Malathion
- Diazinon
- Chlorpyrifos
Propiedades
IUPAC Name |
(3-chloro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClNO5PS/c1-13-16(17,14-2)15-6-3-4-8(10(11)12)7(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNRRXXETLSZRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC(=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClNO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041784 | |
| Record name | Chlorthion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; Commercial substance is yellow liquid; [HSDB] Yellow solid; mp = 21 deg C; [MSDSonline] | |
| Record name | Chlorothion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
136 °C @ 0.23 mm Hg, YELLOW OIL; BP: 125 °C @ 0.1 MM HG /COMMERCIAL PRODUCT/, BP: 136 °C @ 0.3 mbar; 112 °C @ 0.05 mbar | |
| Record name | CHLOROTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible in benzene, alcohol, ether, MISCIBLE IN AROMATIC SOLVENTS, SOL 1:25,000 IN WATER; READILY MISCIBLE IN TOLUENE & OIL, In water @ 20 °C, 40 mg/l; readily sol in common organic solvents with the exception of mineral oils, In water, 40 mg/l at 20 °C | |
| Record name | CHLOROTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.437 @ 20 °C/4 °C | |
| Record name | CHLOROTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000004 [mmHg], 4X10-6 mm Hg @ 20 °C | |
| Record name | Chlorothion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLOROTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pure compound is yellow crystals. ... Commercial product is a yellow oil. | |
CAS No. |
500-28-7 | |
| Record name | Chlorthion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorothion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorthion | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorthion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(3-chloro-4-nitrophenyl) O,O-dimethyl thiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORTHION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NTK55T19G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLOROTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
21 °C | |
| Record name | CHLOROTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Chlorthion exert its insecticidal effect?
A1: this compound acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, ] This inhibition leads to the accumulation of acetylcholine (ACh) at nerve synapses, causing overstimulation and ultimately disrupting normal nervous system function in insects. [, ]
Q2: What are the downstream effects of AChE inhibition by this compound?
A2: The accumulation of ACh due to AChE inhibition results in various symptoms, including tremors, convulsions, paralysis, and ultimately death in insects. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C8H10ClNO5PS, and its molecular weight is 295.68 g/mol. [, ]
Q4: How does this compound perform as a residual insecticide on different surfaces?
A4: Research indicates that this compound's residual effectiveness varies depending on the surface. While it exhibits good persistence on cement, its effectiveness diminishes on alkaline surfaces like whitewash due to degradation. [] Factors like surface porosity and the insecticide's physical state in the formulation also influence its persistence. []
Q5: How do structural modifications to the this compound molecule affect its insecticidal activity?
A6: Even slight changes to the this compound molecule, particularly in the p-nitrophenol moiety, can significantly impact its insecticidal efficacy. [] These modifications can alter its binding affinity to AChE and affect its overall toxicity. []
Q6: Does the type of alkyl group in organophosphates like this compound influence their toxicity to different species?
A7: Research suggests that dimethyl aryl phosphorothioates, like this compound, generally exhibit lower relative toxicity to mammals compared to their diethyl counterparts. [] This difference in toxicity is attributed to variations in the rate of alkyl-phosphate hydrolysis between mammals and insects like cockroaches. []
Q7: Are there specific formulation strategies to enhance this compound's stability or efficacy?
A8: Formulating this compound as a water-dispersible powder has been shown to improve its stability and residual activity compared to other formulations. []
Q8: What is the ovicidal effect of this compound on mosquitos?
A10: While this compound demonstrates a slight ovicidal effect, it is not considered a potent mosquito ovicide. [] Its LC50 value against mosquito eggs is relatively high, indicating limited effectiveness in controlling this life stage. []
Q9: Has resistance to this compound been observed in insects?
A11: Yes, resistance to this compound has been reported in houseflies. [] This resistance is often linked to cross-resistance to other organophosphate insecticides like diazinon and ronnel. [, ]
Q10: What are the mechanisms underlying this compound resistance in houseflies?
A12: Resistance mechanisms in houseflies include enhanced detoxification of the insecticide and decreased penetration rates. [, , ] The presence of specific genetic factors, such as "gene a" (desethylation) and "pen" (penetration delaying), contribute to this resistance. []
Q11: What are the toxicological effects of this compound on mammals?
A13: this compound, like other organophosphates, exerts its toxicity in mammals by inhibiting AChE. [, , ] This inhibition can lead to a range of symptoms, from mild cholinergic effects to severe neurotoxicity. [, ]
Q12: How does chronic exposure to this compound affect steroid metabolism in rats?
A14: Studies show that chronic this compound treatment in rats inhibits the liver microsomal metabolism of steroid hormones like testosterone. [] This inhibition appears to be more pronounced for the 16α-hydroxylation pathway compared to other testosterone hydroxylation reactions, suggesting the involvement of specific enzyme systems. []
Q13: What analytical methods are employed for the detection and quantification of this compound?
A15: Gas chromatography and high-performance liquid chromatography, coupled with various detectors, are commonly used for analyzing this compound residues in environmental and biological samples. [, ]
Q14: What is the environmental fate of this compound?
A17: this compound can undergo degradation in the environment through various processes, including hydrolysis, photolysis, and microbial degradation. [] These processes can influence its persistence and potential for bioaccumulation in aquatic ecosystems. []
Q15: What are some alternatives to this compound for pest control?
A18: Several alternative insecticides, including other organophosphates, pyrethroids, and carbamates, have been evaluated for pest control. [, , , ] The choice of an alternative depends on factors like target pest, crop safety, and environmental considerations. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


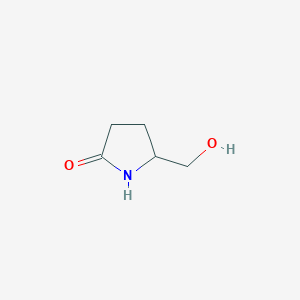
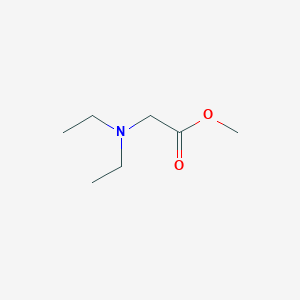


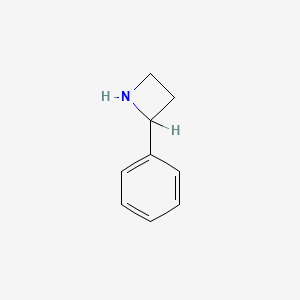
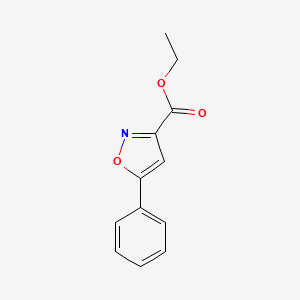

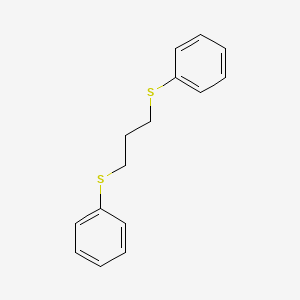
![5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1581354.png)

